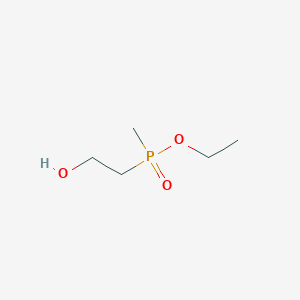
Ethyl (2-hydroxyethyl)(methyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-hydroxyethyl)(methyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms and one carbon atom. The presence of the hydroxyethyl and methyl groups further enhances its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-hydroxyethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-hydroxyethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (2-hydroxyethyl)(methyl)phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinate group, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions typically result in the formation of new phosphinate compounds with different functional groups .
Applications De Recherche Scientifique
Ethyl (2-hydroxyethyl)(methyl)phosphinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl (2-hydroxyethyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions and other electrophilic centers, leading to inhibition or activation of specific biochemical pathways. This interaction is facilitated by the hydroxyethyl and methyl groups, which enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl (2-hydroxyethyl)(methyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxyethyl and methyl groups, resulting in different reactivity and applications.
Methyl phosphinate: Similar structure but without the ethyl group, leading to variations in chemical behavior.
2-Hydroxyethyl phosphinate:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and a wide range of applications.
Propriétés
Numéro CAS |
54731-77-0 |
|---|---|
Formule moléculaire |
C5H13O3P |
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
2-[ethoxy(methyl)phosphoryl]ethanol |
InChI |
InChI=1S/C5H13O3P/c1-3-8-9(2,7)5-4-6/h6H,3-5H2,1-2H3 |
Clé InChI |
PSDFYYGWUDGDCJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)


![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)

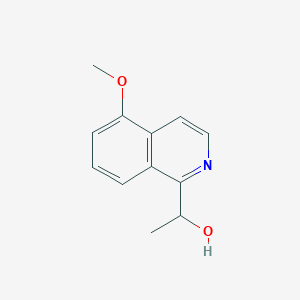
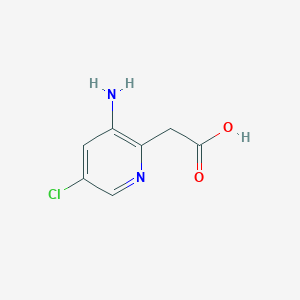
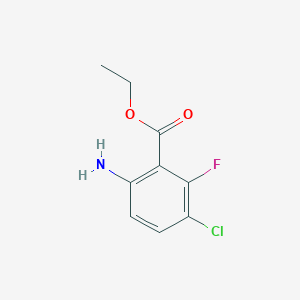
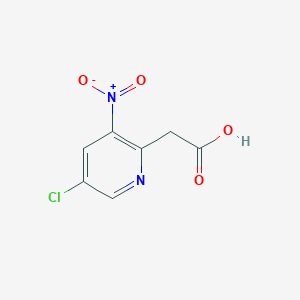
![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)

